molecular formula C15H15OP B14174139 Phosphine oxide, diphenylpropenyl- CAS No. 4252-89-5

Phosphine oxide, diphenylpropenyl-

Cat. No.: B14174139
CAS No.: 4252-89-5
M. Wt: 242.25 g/mol
InChI Key: FRJXDOSETLXDIQ-XNJYKOPJSA-N
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Description

Phosphine oxide, diphenylpropenyl- is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a diphenylpropenyl moiety. This compound is part of a broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphine oxide, diphenylpropenyl- can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with propenyl halides under controlled conditions. The reaction typically requires a base such as sodium hydride to facilitate the formation of the phosphine oxide . Another method involves the addition of diphenylphosphine oxide to alkenes under photoirradiation, which proceeds regioselectively in an anti-Markovnikov manner .

Industrial Production Methods: Industrial production of phosphine oxides often involves large-scale reactions using organometallic reagents and catalysts. For example, the use of palladium-catalyzed cross-coupling reactions between diphenylphosphine oxide and aryl halides has been reported to yield high amounts of the desired product .

Chemical Reactions Analysis

Types of Reactions: Phosphine oxide, diphenylpropenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Higher oxidation state phosphorus compounds.

    Reduction: Corresponding phosphines.

    Substitution: Various substituted phosphine oxides depending on the electrophile used.

Scientific Research Applications

Phosphine oxide, diphenylpropenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphine oxide, diphenylpropenyl- exerts its effects involves its ability to participate in various chemical reactions. The compound can act as a ligand, coordinating with metal centers in catalysts, thereby influencing the reactivity and selectivity of the catalytic process . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Phosphine oxide, diphenylpropenyl- can be compared with other similar compounds such as:

Uniqueness: Phosphine oxide, diphenylpropenyl- is unique due to its specific structural features, which confer distinct reactivity and applications compared to other phosphine oxides. Its ability to undergo regioselective addition reactions and its use in various catalytic processes highlight its versatility and importance in both research and industrial applications .

Properties

CAS No.

4252-89-5

Molecular Formula

C15H15OP

Molecular Weight

242.25 g/mol

IUPAC Name

[phenyl-[(E)-prop-1-enyl]phosphoryl]benzene

InChI

InChI=1S/C15H15OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-13H,1H3/b13-2+

InChI Key

FRJXDOSETLXDIQ-XNJYKOPJSA-N

Isomeric SMILES

C/C=C/P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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